tert-Butylamine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of tert-Butylamine derivatives, such as N-tert-butanesulfinyl imines, showcases their versatility as intermediates in the asymmetric synthesis of amines. These compounds are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, highlighting a method that leverages tert-butylamine's reactivity for producing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
The study of tert-Butylamine's reaction with OH radicals in the atmosphere provided insights into its molecular interactions and reaction pathways. This research indicates the hydrogen abstraction from the amino group, leading to the formation of tert-butylnitramine and acetone, among other products, which sheds light on tert-Butylamine's atmospheric degradation mechanism and its molecular reactivity patterns (Tan et al., 2018).
Chemical Reactions and Properties
Research on the water-tert-Butylamine system under high pressure has revealed structurally distinct semi-clathrates, illustrating an example of hydrophobic hydration. This finding not only enhances understanding of tert-Butylamine's chemical behavior under extreme conditions but also opens avenues for its application in hydrogen storage technologies (Granero-García, Falenty, & Fabbiani, 2017).
Physical Properties Analysis
The synthesis of tert-butyl aminocarbonate introduces a new compound category that can rapidly acylate amines in various solutions, highlighting the potential of tert-Butylamine derivatives in synthetic chemistry. This compound's ability to act as an efficient acylating agent demonstrates the unique physical and reactive properties of tert-Butylamine derivatives (Harris & Wilson, 1983).
Chemical Properties Analysis
The preparation of 15N-labeled tert-butylamine showcases its utility in organic synthesis and spectroscopy, illustrating the compound's versatility and the importance of its chemical properties in facilitating a deeper understanding of molecular interactions and chemical reactions through NMR spectroscopy and other analytical techniques (Talaty et al., 2002).
Scientific Research Applications
1. Removal of surfactant and capping agent from Pd nanocubes
- Application Summary : Tert-butylamine is used in the synthesis of shape-controlled nanoparticles of precious metals. It is used to clean the surface of palladium nanocubes synthesized using poly (vinylpyrrolidone) and potassium bromide .
- Methods of Application : The method involves treating the nanoparticle surface with tert-butylamine. This treatment provides a clean surface free of PVP and Br− .
- Results : The cleanliness of the surface is confirmed by voltammograms and ORR activities in 0.1 M HClO4. It is concluded that tert-butylamine can be an effective solvent for the removal of PVP and a reagent for Br− ions because of its ability to form a quaternary ammonium salt .
2. Electroless Nickel Plating
- Application Summary : Tert-butylamine borane is used as a reductant in electroless nickel plating for improved etch resistance in the electrolyte .
- Methods of Application : The influence of the electroless plating conditions, using TBAB as a reducing agent on the composition, surface morphology, high-temperature stability, and etch resistance in the electrolyte of the coatings, was investigated .
- Results : Under optimal bath conditions, the Ni–B electroless plating layer exhibited superior etch resistance in the electrolyte as well as improved stability at high temperature than the Ni–B electroless plating layer prepared using dimethylamine borane .
3. Dehydrogenation of tert-Butylamine Borane
- Application Summary : Tert-butylamine borane (TBAB) is a substituted amine borane having ∼6 wt % gravimetric storage. It has some distinct applications such as a reducing agent for the restoration of artwork .
- Methods of Application : Metal-catalyzed dehydrogenation is the most prominent route for dehydrogenation of TBAB .
- Results : The results of this application were not specified in the source .
Safety And Hazards
Future Directions
Tert-Butylamine hydrobromide has potential applications in altering perovskite structures to promote material solubility and device stability . It is commonly used to make these structures less sensitive to moisture compared to 3D methylammonium-based perovskites .
Relevant Papers One of the relevant papers discusses the ionic liquid facilitated dehydrogenation of tert-Butylamine borane at 90 and 105 °C . Another paper presents a catalytic protocol for mild O t Bu deprotection using two commercial reagents .
properties
IUPAC Name |
2-methylpropan-2-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKAPARXKPTKBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75-64-9 (Parent) | |
Record name | tert-Butylamine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60209214 | |
Record name | tert-Butylamine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylamine hydrobromide | |
CAS RN |
60469-70-7 | |
Record name | 2-Propanamine, 2-methyl-, hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60469-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butylamine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60469-70-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butylamine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butylamine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | tert-Butylamine hydrobromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R857884BW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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